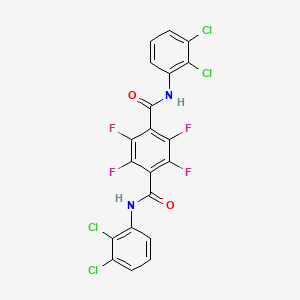![molecular formula C31H33N3O5 B15016768 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide](/img/structure/B15016768.png)
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring, a morpholine moiety, and a hydrazide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable hydrazide under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then reacted with a cyclobutane derivative and morpholine-4-carbonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oximes, nitriles
Reduction: Hydrazine derivatives
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the morpholine moiety may interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar methoxy groups at the 3 and 4 positions.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE is unique due to its combination of a cyclobutane ring, morpholine moiety, and hydrazide group
Propiedades
Fórmula molecular |
C31H33N3O5 |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C31H33N3O5/c1-37-24-14-13-21(19-25(24)38-2)20-32-33-30(35)28-26(22-9-5-3-6-10-22)29(27(28)23-11-7-4-8-12-23)31(36)34-15-17-39-18-16-34/h3-14,19-20,26-29H,15-18H2,1-2H3,(H,33,35)/b32-20+ |
Clave InChI |
NXOMYIBQQXCOAI-UZWMFBFFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15016688.png)
![N-(2-methylphenyl)-4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B15016693.png)

![2-[(4-Methylphenyl)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide](/img/structure/B15016698.png)
![2-[(4-Methylphenyl)amino]-N'-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide](/img/structure/B15016710.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15016717.png)
![4,4'-oxybis{N-[4-(octyloxy)phenyl]benzamide}](/img/structure/B15016723.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine](/img/structure/B15016727.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B15016743.png)

![2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15016747.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B15016751.png)
![N-[4-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]hexanamide](/img/structure/B15016753.png)
![2,4-dichloro-6-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}phenol](/img/structure/B15016762.png)
